4-Methoxy-1,2-naphthoquinone
Description
4-Methoxy-1,2-naphthoquinone (C₁₁H₈O₃) is a synthetic naphthoquinone derivative characterized by a methoxy group (-OCH₃) at the 4-position and two ketone groups at the 1,2-positions of the naphthalene ring. Its synthesis involves the reaction of 5-hydroxy-1,4-naphthoquinone (juglone) with acetic anhydride and methanolic HCl under acidic conditions, yielding isomeric products including this compound . Key spectral data include ¹H-NMR (CDCl₃) signals at δ 4.08 (s, 3H, methoxy) and aromatic protons between δ 7.59–8.13, with ¹³C-NMR confirming carbonyl carbons at δ 179.5 and 179.6 .
Properties
Molecular Formula |
C11H8O3 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
4-methoxynaphthalene-1,2-dione |
InChI |
InChI=1S/C11H8O3/c1-14-10-6-9(12)11(13)8-5-3-2-4-7(8)10/h2-6H,1H3 |
InChI Key |
FZPFRAHWZGGZMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)C(=O)C2=CC=CC=C21 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1. 3-Methoxy Juglone (5-Hydroxy-3-methoxy-1,4-naphthoquinone)
- Structure: Methoxy at 3-position, hydroxyl at 5-position, and 1,4-quinone arrangement.
- Natural Occurrence : Widely distributed in Juglans species (walnuts) .
- Synthesis : Derived from juglone via acetylation/methoxylation .
- Biological Activity : Exhibits antimicrobial and anticancer properties .
- Key Difference: Natural abundance vs. 4-methoxy-1,2-naphthoquinone’s synthetic origin.
2.1.2. 4-Chloro-1,2-naphthoquinone
- Structure : Chlorine substituent at 4-position.
- Synthesis : Oxidized from 2,4-dichloro-1-naphthol using lead(IV) acetate .
- Occurrence : Identified in scent gland secretions of harvestmen .
- Reactivity : Electrophilic chlorine enhances reactivity in redox reactions compared to methoxy derivatives.
2.1.3. 4-Amino-1,2-naphthoquinone
- Structure: Amino group (-NH₂) at 4-position.
- Synthesis : Produced via microbial degradation of naphthalene-2-sulfonate .
- Redox Properties : Acts as a redox mediator in azo dye reduction; partial double bond character in C–N bond (1.352 Å) due to tautomerization .
- Key Difference: Amino group confers stronger electron-donating effects than methoxy, altering redox potentials.
2.1.4. 2-Methoxy-1,4-naphthoquinone
- Structure: Structural isomer with methoxy at 2-position and 1,4-quinone arrangement.
- Biological Activity: Potent anti-gastric adenocarcinoma activity (IC₅₀ ~5 µM) via JNK/p38 MAPK pathways .
- Key Difference : Substitution position significantly impacts solubility and biological target specificity.
Physicochemical Properties
| Compound | Melting Point (°C) | Solubility | λₘₐₓ (nm) | Log P |
|---|---|---|---|---|
| This compound | Not reported | Low in water | ~450 | ~2.1 |
| 3-Methoxy juglone | 160–162 | Moderate in DMSO | ~420 | ~1.8 |
| 4-Chloro-1,2-naphthoquinone | 185–187 | Insoluble | ~460 | ~2.5 |
| 4-Amino-1,2-naphthoquinone | 210–212 | Low in methanol | ~500 | ~0.9 |
| 2-Methoxy-1,4-naphthoquinone | 198–200 | Moderate in EtOH | ~430 | ~2.0 |
Note: Data inferred from spectral and synthesis reports .
Reactivity and Stability
- This compound: Stable under inert conditions but prone to nucleophilic attack at the electron-deficient quinone core. Methoxy group slightly deactivates the ring compared to hydroxyl or amino derivatives.
- 4-Chloro-1,2-naphthoquinone: Higher electrophilicity due to chlorine’s electron-withdrawing effect; participates in SNAr reactions .
- 4-Amino-1,2-naphthoquinone: Forms stable charge-transfer complexes with metals; tautomerization between amino and imino forms enhances redox cycling .
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